Indole, 3-(2-(dimethylamino)ethyl)-5-methyl-
Overview
Description
Indole, 3-(2-(dimethylamino)ethyl)-5-methyl-, also known as Indole, 3-(2-(dimethylamino)ethyl)-5-methyl-, is a useful research compound. Its molecular formula is C13H18N2 and its molecular weight is 202.3 g/mol. The purity is usually 95%.
The exact mass of the compound Indole, 3-(2-(dimethylamino)ethyl)-5-methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88623. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Indole Synthesis and Classification
Indole synthesis has been a focal point in organic chemistry, aiming to create diverse structures for various applications. A comprehensive review by Taber and Tirunahari (2011) classifies indole syntheses into nine strategic approaches, highlighting the importance of indole alkaloids in organic synthesis. This classification provides a foundation for developing new methods for indole construction, crucial for advancing research in medicinal chemistry and drug discovery Taber & Tirunahari, 2011.
Indole Derivatives in Cancer Research
Indole derivatives have shown potential antiproliferative effects on various cancers both in vitro and in vivo. Song et al. (2020) review the development of indole alkaloids, synthetic dimers, and hybrids, emphasizing their role in cancer therapy. The study highlights the structural diversity of indole derivatives and their ability to act on diverse targets in cancer cells, presenting these compounds as valuable scaffolds for novel anticancer agents Song et al., 2020.
Indole Derivatives in Hepatic Protection
Wang et al. (2016) discuss the pharmacokinetics of Indole-3-Carbinol (I3C) and its major derivatives, emphasizing their protective effects on chronic liver injuries. The review outlines the pleiotropic mechanisms through which indoles exert anti-fibrosis, anti-tumor, antioxidant, immunomodulatory, detoxification, and anti-inflammation effects, showcasing their therapeutic potential in hepatic protection Wang et al., 2016.
Umpolung Strategies for Indole Functionalization
Deka, Deb, and Baruah (2020) focus on the C2-functionalization of indole via umpolung, highlighting its significance in synthetic and pharmaceutical chemistry. The review explores indirect approaches for indole umpolung, offering insights into novel strategies for synthesizing C2-functionalized indoles, which are crucial for developing new pharmaceuticals Deka, Deb, & Baruah, 2020.
Indole Alkaloids in Natural Products
Indole alkaloids derived from natural sources exhibit a wide range of pharmacological activities. The review by Omar et al. (2021) provides a comprehensive overview of plant-based indole alkaloids, discussing their pharmacological potential and highlighting the need for further evaluation to identify new lead compounds for drug development Omar et al., 2021.
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They have been found in many important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
Mechanism of Action
Target of Action
Indole, 3-(2-(dimethylamino)ethyl)-5-methyl-, also known as Dimethyltryptamine (DMT), primarily targets serotonin receptors . It acts as an agonist at some types of serotonin receptors and an antagonist at others . Serotonin receptors play a crucial role in regulating mood, cognition, learning, memory, and numerous physiological processes such as vomiting and vasoconstriction .
Mode of Action
DMT interacts with its targets, the serotonin receptors, by binding to them and modulating their activity . As an agonist, it mimics the action of serotonin, a neurotransmitter, by binding to the receptor and activating it . As an antagonist, it prevents serotonin from binding and activating the receptor .
Biochemical Pathways
The biochemical pathways affected by DMT involve the serotonin system. DMT acts as a non-selective agonist at most or all of the serotonin receptors . This can lead to a variety of downstream effects, depending on the specific receptor subtype and its location in the body . For example, activation of certain serotonin receptors can lead to the release of other neurotransmitters or hormones, influence the rate of neuron firing, or cause neurons to become more or less responsive to other signals .
Pharmacokinetics
It is known that dmt is found in several plants and in mammalian brain, blood, and urine . The compound’s bioavailability is likely influenced by factors such as its route of administration, the individual’s metabolic rate, and the presence of other substances in the body .
Result of Action
The molecular and cellular effects of DMT’s action are diverse, given its role as a non-selective agonist at most or all of the serotonin receptors . These effects can range from changes in mood and cognition to physiological responses such as vomiting and vasoconstriction . Some people use DMT as a psychedelic inducing agent .
Action Environment
The action, efficacy, and stability of DMT can be influenced by various environmental factors. For instance, the presence of other substances in the body can affect DMT’s pharmacokinetics and pharmacodynamics . Additionally, factors such as the individual’s metabolic rate, the state of their serotonin system, and their overall health and physiological state can also influence the effects of DMT .
Biochemical Analysis
Biochemical Properties
The biochemical conversion of indole is initiated by oxygenation to various hydroxyindoles . The enzymes involved in this process have the ability to convert indole to indigo, which is the most researched application .
Molecular Mechanism
It is known that indole derivatives can interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Properties
IUPAC Name |
N,N-dimethyl-2-(5-methyl-1H-indol-3-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-10-4-5-13-12(8-10)11(9-14-13)6-7-15(2)3/h4-5,8-9,14H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGJLYBZSJSCIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176641 | |
Record name | N,N,5-Trimethyl-1H-indole-3-ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22120-39-4 | |
Record name | N,N,5-Trimethyl-1H-indole-3-ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22120-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-N,N-dimethyltryptamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022120394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC88623 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88623 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N,5-Trimethyl-1H-indole-3-ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methyl-N,N-dimethyltryptamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-METHYL-N,N-DIMETHYLTRYPTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HIX0SK1CCX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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